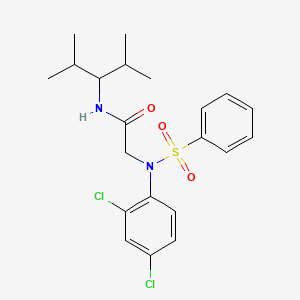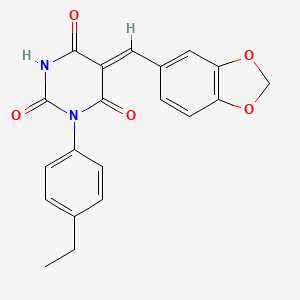
N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as HN1, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a hydrazinecarboxamide derivative that has shown promising results in various scientific studies, particularly in the treatment of cancer.
作用機序
The mechanism of action of N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide involves its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Specifically, N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects on cancer cells. It has been found to induce oxidative stress, which can lead to DNA damage and cell death. N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, one limitation of N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are numerous future directions for research on N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. One potential area of study is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide and its potential applications in the treatment of various types of cancer. Finally, more research is needed to explore the potential side effects and toxicity of N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide in animal models and human clinical trials.
合成法
The synthesis of N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-ethylbenzoylhydrazine in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to yield N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. This synthesis method has been well-documented in scientific literature and has been used in numerous studies.
科学的研究の応用
N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. N-(2-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for chemotherapy.
特性
IUPAC Name |
1-(2-ethylphenyl)-3-[(1-hydroxynaphthalene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-13-7-4-6-10-17(13)21-20(26)23-22-19(25)16-12-11-14-8-3-5-9-15(14)18(16)24/h3-12,24H,2H2,1H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINXMSBNGIJLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)

![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)
![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)